molecular formula C8H8ClF3N2O B13905233 6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl

6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl

Cat. No.: B13905233
M. Wt: 240.61 g/mol
InChI Key: SEZMTMFTUOGLQI-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl is a fluorinated heterocyclic amine featuring a fused furopyridine core. Its structure combines a pyridine ring fused with a furan ring (oxygen-containing heterocycle), substituted with a trifluoromethyl (-CF₃) group at the 6-position and an amine (-NH₂) group at the 3-position, stabilized as a hydrochloride salt. The -CF₃ group enhances metabolic stability and lipophilicity, while the fused oxygenated ring system may influence electronic properties and binding interactions in biological systems .

Properties

Molecular Formula

C8H8ClF3N2O

Molecular Weight

240.61 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)6-2-1-4-5(12)3-14-7(4)13-6;/h1-2,5H,3,12H2;1H

InChI Key

SEZMTMFTUOGLQI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Cyclization Strategies to Build the Furo[2,3-b]pyridine Core

One classical approach involves base-catalyzed cyclization of pyridoxal derivatives with acylmethyl halides or halomethylheteroarenes to form the furo[2,3-c]pyridine scaffold, which is closely related to the b-isomer targeted here. This method leverages the reactivity of pyridoxal's aldehyde group and phenolic hydroxyl to induce ring closure.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced via substitution reactions on preformed heterocycles or by using trifluoromethyl-substituted starting materials. For example, methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole derivatives have been synthesized by incorporating trifluoromethylphenyl groups in the early steps. Such approaches ensure the trifluoromethyl group is positioned correctly on the aromatic ring for subsequent transformations.

Amination and Diazotization Steps

The amino group at the 3-position is often introduced via amination reactions or through diazotization followed by reduction. A notable method involves the reaction of 2-aminopyridine derivatives with pyridoxal hydrochloride and isocyanides under mild conditions to form 2-amino-furo[2,3-c]pyridines, which can be further transformed via diazotization to yield tricyclic compounds.

The diazotization step is optimized by replacing aqueous hydrochloric acid with aqueous acetic acid and sodium nitrite (NaNO2), which improves the yield significantly (from 30% to 70%). This method is particularly useful for generating amino-substituted heterocycles in good purity and yield.

Formation of Hydrochloride Salt

The hydrochloride salt of 6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine is typically prepared by treating the free amine with hydrochloric acid in an appropriate solvent, such as dioxane or methanol, to precipitate the salt. This step enhances the compound's stability and facilitates purification.

Detailed Synthetic Procedure Example

A representative synthetic sequence adapted from recent literature is summarized below:

Step Reagents and Conditions Outcome
1. Formation of Schiff base 2-Aminopyridine + Pyridoxal hydrochloride in anhydrous methanol with HCl/dioxane Schiff base intermediate
2. Cyclization Addition of 1,1,3,3-Tetramethylbutyl isocyanide, stirring at room temperature overnight Formation of 2-amino-furo[2,3-c]pyridine derivatives
3. Diazotization Treatment with 0.5 N NaNO2 in aqueous acetic acid (1:1) at 0 °C for 2 hours Conversion to tricyclic amino derivatives
4. Salt formation Reaction with HCl in dioxane or methanol Isolation of hydrochloride salt

This sequence yields 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine hydrochloride with improved yields and purity.

Research Results and Characterization

  • Yields: Diazotization optimization improved yields from approximately 30% to 70% using acetic acid instead of hydrochloric acid.
  • Structural Confirmation: Products were characterized by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction, confirming the furo[2,3-b]pyridine scaffold and substitution pattern.
  • Crystallography: The compound crystallizes in the monoclinic P21/c space group with flat molecular geometry and strong intramolecular hydrogen bonding stabilizing the structure.
  • Purification: Silica gel column chromatography and recrystallization from dichloromethane/methanol mixtures were effective for product isolation.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield Notes
Base-catalyzed cyclization of pyridoxal and acylmethyl halides Pyridoxal, acylmethyl halides, base Mild heating Moderate Classical approach, moderate yields
Multi-component reaction with 2-aminopyridine, pyridoxal hydrochloride, isocyanide 2-Aminopyridine, pyridoxal hydrochloride, isocyanide, HCl/dioxane Room temp, overnight 50-70% Improved yield with acetic acid diazotization
Diazotization in aqueous acetic acid with NaNO2 NaNO2, AcOH/H2O 0 °C, 2 h Up to 70% Enhanced yield and purity
Salt formation HCl in dioxane or methanol RT Quantitative Stabilizes compound for isolation

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) Key Characteristics
6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl Furo[2,3-b]pyridine -CF₃ at C6 -NH₂ (amine), HCl salt ~250 (estimated) Enhanced solubility (HCl salt); oxygen in fused ring may improve hydrogen bonding
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine Pyrrolo[2,3-b]pyridine -CF₃ at C6 -NH₂ (amine) ~232 (free base) Nitrogen in fused ring (vs. oxygen); potential for altered metabolic stability
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine Pyridine -CF₃ at C4, -Cl at C2/C6 -NH₂ at C3 231 Chlorine substituents increase electronegativity; used in fungicidal studies
6-Methyl-furo[2,3-b]pyridin-3-one Furo[2,3-b]pyridine -CH₃ at C6 Ketone (-C=O) at C3 ~163 Methyl group reduces steric hindrance; ketone may limit bioavailability
4-Iodo-5-(trifluoromethyl)pyridin-2-amine Pyridine -CF₃ at C5, -I at C4 -NH₂ at C2 ~318 Iodo substituent increases molecular weight and lipophilicity
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine Pyridine -CF₃ at C5, -OCH₃ at C4 -NH₂ at C2 ~222 Methoxy group enhances electron-donating effects

Key Findings:

Fused vs. Simple Rings : The furopyridine core in the target compound introduces oxygen, which may improve hydrogen bonding compared to pyrrolopyridine (nitrogen-containing) or simple pyridines .

Substituent Effects :

  • -CF₃ : Enhances metabolic stability and electron-withdrawing properties across all compounds .
  • Halogens (Cl, I) : Increase electronegativity and steric bulk, as seen in 2,6-dichloro-4-CF₃-pyridin-3-amine (fungicidal activity) and 4-iodo derivatives .

Functional Groups: The HCl salt in the target compound improves water solubility compared to free amines .

Notes

Structural differences (e.g., -CF₃ substitution) may mitigate risks, but further toxicological studies are needed.

Biological Relevance : The trifluoromethyl group is a common motif in agrochemicals and pharmaceuticals due to its stability and bioavailability-enhancing properties .

Biological Activity

6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's binding affinity to various biological targets, making it a candidate for therapeutic applications, particularly in oncology and inflammatory diseases.

Chemical Structure and Properties

The molecular formula of 6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl is C8H6F3NHClC_8H_6F_3N\cdot HCl, with a molecular weight of approximately 205.14 g/mol. The presence of the trifluoromethyl group is crucial for its biological activity, as it influences the compound's lipophilicity and electronic properties.

Research indicates that compounds containing the furo[2,3-b]pyridine scaffold exhibit potent inhibitory activity against various kinases. Specifically, studies have identified this scaffold as a promising target for developing selective inhibitors of cdc-like kinases (CLKs) and modulators of critical signaling pathways such as Hedgehog signaling. The trifluoromethyl substitution enhances the binding affinity to these targets, potentially leading to improved therapeutic outcomes in diseases such as cancer.

Biological Activity Data

Table 1: Biological Activity of this compound

TargetActivityReference
CLK InhibitionPotent (IC50 < 5 nM)
Hedgehog Pathway ModulationSub-micromolar activity
Cancer Cell Lines (e.g., MCF-7)Induces apoptosis (dose-dependent)

Case Studies

  • Inhibitory Activity Against CLKs : A study reported that derivatives of furo[2,3-b]pyridine exhibited sub-nanomolar inhibition against CLKs. The structure-activity relationship (SAR) revealed that modifications at specific positions significantly impacted potency and selectivity .
  • Cancer Therapeutics : In vitro studies demonstrated that the compound effectively induces apoptosis in various cancer cell lines, including MCF-7 and U-937. Flow cytometry analyses confirmed that these compounds trigger apoptotic pathways, suggesting their potential as anticancer agents .

Comparative Analysis with Related Compounds

Table 2: Comparison of Biological Activities Among Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amineDifferent trifluoromethyl positionModerate kinase inhibition
This compoundActive against multiple targetsHigh selectivity and potency
5-(Fluoromethyl)-furo[2,3-b]pyridine derivativesLacks trifluoromethyl groupLower reactivity profiles

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